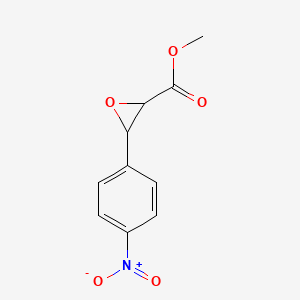

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Vue d'ensemble

Description

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a nitrophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis. The nitrophenyl group imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Substituted oxiranes with various functional groups.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base, such as sodium hydroxide. This intermediate undergoes epoxidation using a peracid like m-chloroperbenzoic acid to form the oxirane ring.

Chemical Reactions:

This compound can participate in various chemical reactions:

- Oxidation: Forms carboxylic acids or ketones.

- Reduction: The nitro group can be converted to an amino group using reducing agents.

- Substitution: The oxirane ring can react with nucleophiles like amines or alcohols.

Scientific Research Applications

1. Chemistry:

this compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to be a versatile building block in organic synthesis.

2. Biology:

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving epoxides and nitro groups. Its high reactivity facilitates investigations into biochemical pathways and mechanisms.

3. Medicine:

The compound acts as a precursor for potential drug candidates with various therapeutic properties, including:

- Antimicrobial Activity: Studies have indicated its efficacy against various bacterial strains.

- Anticancer Properties: Research suggests that derivatives of this compound may inhibit cancer cell proliferation.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is under investigation.

4. Industry:

this compound is employed in producing specialty chemicals and materials with tailored properties for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Potential Products |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, Agrochemicals |

| Biology | Study of enzyme reactions | Biochemical probes |

| Medicine | Precursor for drug candidates | Antimicrobial agents, Anticancer drugs |

| Industry | Production of specialty chemicals | Tailored materials |

Case Studies

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics.

- Cancer Research: Research involving this compound has shown promising results in inhibiting tumor growth in vitro, suggesting its utility as a lead compound for anticancer drug development.

- Inflammation Modulation: Investigations into the anti-inflammatory properties revealed that this compound could reduce markers of inflammation in cellular models, indicating its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecules, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate can be compared with other similar compounds, such as:

Methyl 3-(4-chlorophenyl)-2-oxiranecarboxylate: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.

Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate: The presence of a methyl group instead of a nitro group results in different chemical properties and biological activities.

Methyl 3-(4-aminophenyl)-2-oxiranecarboxylate:

The uniqueness of this compound lies in its nitrophenyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, also known as a nitrophenyl oxirane derivative, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₉NO₅

- Molecular Weight : 223.19 g/mol

This compound features an epoxide functional group, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins and nucleotides in DNA.

1. Antimicrobial Activity

Research indicates that compounds with nitrophenyl groups exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Case Study : In a study evaluating the efficacy of nitrophenyl derivatives against bacterial strains, this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent .

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit esterases and other hydrolases, which are crucial in various biochemical pathways.

- Research Findings : A study highlighted the compound's ability to modulate esterase activity by interacting with the active site of the enzyme, thus altering its catalytic efficiency .

Biological Activity Data Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Modulation of esterase activity | |

| Cytotoxicity | Potential effects on cancer cell lines |

Toxicological Profile

Understanding the safety and toxicity profile is essential for any compound intended for therapeutic use. Preliminary studies suggest that while this compound exhibits biological activity, further investigations into its cytotoxic effects are warranted.

Propriétés

IUPAC Name |

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYNAWKGJNUDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536922 | |

| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108492-48-4 | |

| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.